molecular formula C22H19N3O4 B561897 Tadalafil-d3 CAS No. 960226-55-5

Tadalafil-d3

Cat. No. B561897
CAS RN: 960226-55-5
M. Wt: 392.429
InChI Key: WOXKDUGGOYFFRN-WFMNTJQSSA-N
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Description

Synthesis Analysis

In podocytes, tadalafil stimulated inducible nitric-oxide synthase to generate hydrogen sulfide and inhibit high glucose-induced matrix protein synthesis .


Molecular Structure Analysis

Tadalafil-d3 is a deuterium-labeled phosphodiesterase inhibitor. Its molecular weight is 392.42 and its molecular formula is C22H16D3N3O4 .


Chemical Reactions Analysis

A 50-μL aliquot of plasma and 50 μL of internal standard solution (100 μg/L Tadalafil-d3 in 50% acetonitrile; Toronto Research Chemicals Inc., Toronto, ON, Canada) were added to 400 μL acetonitrile. The mixture was vortexed for 5 sec and then centrifuged approximately at 14,500 g for 5 min at 4°C .


Physical And Chemical Properties Analysis

The molecular weight of Tadalafil-d3 is 388.396 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Mechanism of Action

Target of Action

Tadalafil-d3, like its parent compound Tadalafil, is a selective inhibitor of the enzyme phosphodiesterase type 5 (PDE5) . PDE5 is found in high concentrations in the corpus cavernosum of the penis and, to a lesser extent, in vascular smooth muscle cells . The primary role of PDE5 is to degrade cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and smooth muscle relaxation .

Mode of Action

Tadalafil-d3 interacts with its target, PDE5, by binding to the enzyme and inhibiting its activity . This inhibition prevents the degradation of cGMP, leading to an increase in cGMP levels . Elevated cGMP levels result in vasodilation and relaxation of smooth muscle, which are essential for the treatment of conditions like erectile dysfunction (ED) and pulmonary arterial hypertension (PAH) .

Biochemical Pathways

The primary biochemical pathway affected by Tadalafil-d3 is the nitric oxide (NO)-cGMP pathway . In this pathway, NO activates the enzyme guanylate cyclase, which in turn increases the production of cGMP . As Tadalafil-d3 inhibits PDE5, the enzyme responsible for breaking down cGMP, it effectively enhances the NO-cGMP pathway, leading to increased vasodilation and smooth muscle relaxation .

Pharmacokinetics

Tadalafil-d3 is rapidly absorbed, with peak plasma levels observed between 30 minutes and 6 hours after oral administration . It exhibits linear pharmacokinetics over a dosage range of 2.5 to 20 mg, and steady-state plasma concentrations are attained within 5 days of once-daily dosing . , suggesting good bioavailability.

Result of Action

The molecular and cellular effects of Tadalafil-d3’s action primarily involve the relaxation of smooth muscle and vasodilation . These effects are crucial for improving blood flow in conditions like ED and PAH . Additionally, Tadalafil-d3 has been shown to have a positive effect on lipid homeostasis in human skeletal muscle cells, suggesting a potential role in energy storage .

Action Environment

The action, efficacy, and stability of Tadalafil-d3 can be influenced by various environmental factors. For instance, one study suggested that there is a pro-inflammatory environment in the blood of patients with benign prostatic hyperplasia (BPH) and lower urinary tract symptoms (LUTS), which could induce cognitive impairment . In such cases, Tadalafil-d3, through its anti-inflammatory effects, could potentially ameliorate cognitive function .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Tadalafil daily may offer a better effect for ED than on-demand for long-term treatment . Tadalafil is usually taken only once per day . The initial dose is 10 mg orally once a day, as needed, prior to sexual activity .

properties

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(trideuteriomethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXKDUGGOYFFRN-WFMNTJQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: Why is Tadalafil-d3 used as an internal standard in this study instead of regular Tadalafil?

A1: While the article doesn't explicitly state the reasons for choosing Tadalafil-d3, we can infer them based on common practices in analytical chemistry. Internal standards are crucial for accurate quantification in techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). They are added to the samples and calibration standards at a known concentration.

Q2: Can you explain more about the analytical method validation mentioned in the study?

A2: The study mentions that the developed analytical method, utilizing Tadalafil-d3 as an internal standard, underwent a validation process []. This validation is essential to demonstrate the method's reliability and suitability for its intended purpose. Although the article provides limited details, a typical validation for an LC-MS method like this would likely involve assessing the following parameters:

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